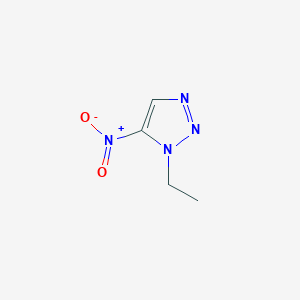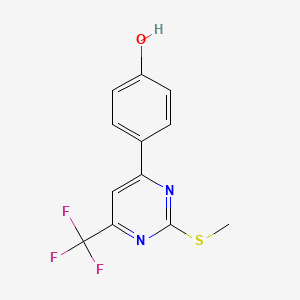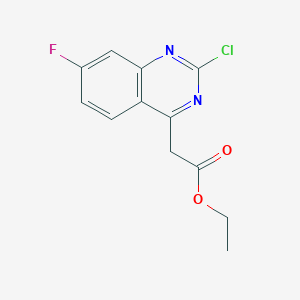
ROX DBCO, 5-isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ROX DBCO, 5-isomer is a conjugate of the bright rhodamine dye rhodamine X and dibenzocyclooctyne (DBCO). This compound is particularly useful for labeling various azides with ROX dye due to the strained alkyne bond present in DBCO, which facilitates copper-free click chemistry reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ROX DBCO, 5-isomer involves the conjugation of rhodamine X with dibenzocyclooctyne. The reaction typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure good solubility of the reactants. The reaction is carried out under mild conditions to preserve the integrity of the strained alkyne bond in DBCO .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
ROX DBCO, 5-isomer primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The primary reagent used in reactions involving this compound is an azide-containing compound. The reaction conditions are typically mild, often carried out at room temperature in organic solvents like DMF or DMSO .
Major Products
The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These products retain the fluorescent properties of the rhodamine dye, making them useful for various labeling applications .
科学的研究の応用
ROX DBCO, 5-isomer has a wide range of applications in scientific research:
作用機序
The mechanism of action of ROX DBCO, 5-isomer involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The strained alkyne bond in DBCO reacts with azide groups to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing biomolecules in complex biological environments .
類似化合物との比較
ROX DBCO, 5-isomer is unique due to its combination of a bright rhodamine dye and a strained alkyne group. Similar compounds include:
FAM DBCO, 6-isomer: Another fluorescent dye conjugate used for similar click chemistry applications.
BDP 630/650 tetrazine: A boron-dipyrromethene dye used for bioorthogonal labeling.
Cyanine5 amine: A functionalized dye used for conjugation with activated esters and epoxides.
This compound stands out due to its high fluorescence quantum yield and compatibility with copper-free click chemistry, making it particularly suitable for biological applications .
特性
分子式 |
C54H50N4O5 |
|---|---|
分子量 |
835.0 g/mol |
IUPAC名 |
5-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/C54H50N4O5/c59-47(58-33-39-14-4-3-12-34(39)21-22-35-13-5-6-19-46(35)58)20-2-1-7-25-55-53(60)38-23-24-40(43(32-38)54(61)62)48-44-30-36-15-8-26-56-28-10-17-41(49(36)56)51(44)63-52-42-18-11-29-57-27-9-16-37(50(42)57)31-45(48)52/h3-6,12-14,19,23-24,30-32H,1-2,7-11,15-18,20,25-29,33H2,(H-,55,60,61,62) |
InChIキー |
UGNFZBOWTJKONJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCCCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19)C(=O)[O-])CCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


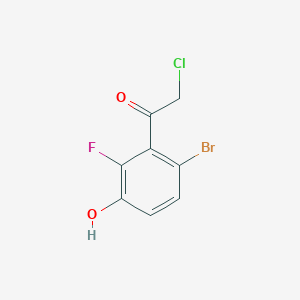
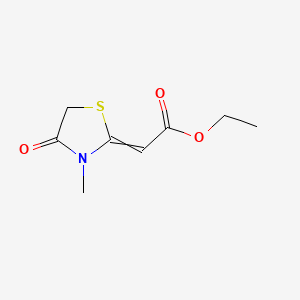
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
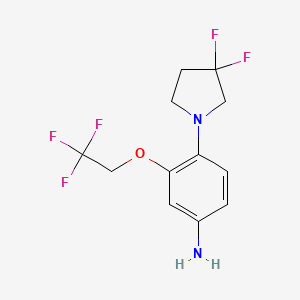
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)
